molecular formula C20H11NO6S B2896001 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate CAS No. 714941-36-3

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

Cat. No. B2896001
M. Wt: 393.37
InChI Key: IJPCXPPNHSBOEG-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and benzofuran rings suggests that the compound could have aromatic properties. The nitro group and the carboxylate ester group could also contribute to the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents. The aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .

Scientific Research Applications

Nucleophilic Substitution Reactions

The kinetics of reactions involving thiophenyl 4-nitrobenzoates, including derivatives like (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate, have been studied extensively. Research demonstrates that the nucleophilic substitution reactions of thiophenyl benzoates with pyridines exhibit Brönsted plots indicating a change in the rate-determining step of the reaction based on the basicity of the pyridine nucleophile. This shift is associated with the formation of a tetrahedral intermediate, highlighting the compound's involvement in complex chemical mechanisms and its potential as a subject for studying reaction kinetics and mechanisms (Koh, Han, & Lee, 1999).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to the compound , have been explored as sensitizers for Eu(III) and Tb(III) luminescence. These studies have shown that such compounds can effectively transfer energy to lanthanide ions, enhancing their luminescence. This property has potential applications in the development of luminescent materials for various technological applications, including displays and sensors (Viswanathan & Bettencourt-Dias, 2006).

Sensing and Detection Technologies

The unique chemical structure of thiophenyl nitrobenzoates makes these compounds suitable for developing sensing materials. Studies have demonstrated their use in detecting metal ions and organic molecules, exploiting their fluorescence properties. For example, metal complexes containing thiabendazole moieties have shown high selectivity and sensitivity as fluorescent chemosensors for detecting ethylene glycol and certain metal ions (Shi et al., 2020).

Antimicrobial and Antitumor Applications

Research into Schiff bases derived from compounds including thiophen-2-ylmethylene motifs has shown significant biological activity, offering insights into the development of new antimicrobial and antitumor agents. These studies suggest that modifying the chemical structure can enhance biological activity, pointing toward potential pharmaceutical applications (Etaiw et al., 2011).

Future Directions

Future research on this compound could involve exploring its potential uses. For example, it could be tested as a pharmaceutical, a dye, or a chemical intermediate. More studies could also be done to fully characterize its physical and chemical properties .

properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO6S/c22-19-16-8-7-14(10-17(16)27-18(19)11-15-2-1-9-28-15)26-20(23)12-3-5-13(6-4-12)21(24)25/h1-11H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPCXPPNHSBOEG-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.